3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid
Description
Properties
IUPAC Name |
3-[[7-(2-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9S2/c22-17(23)5-7-20-31(27,28)11-1-3-13-14-4-2-12(10-16(14)19(26)15(13)9-11)32(29,30)21-8-6-18(24)25/h1-4,9-10,20-21H,5-8H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFCSARRFIRMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamido group can interact with active sites of enzymes, inhibiting their function. Additionally, the compound may affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Research Findings and Implications
- Peptide Synthesis : Fluorene-based Fmoc derivatives (e.g., ) are pivotal in peptide synthesis due to their orthogonal protection strategies. The target compound’s sulfonamide groups may offer alternative protection or metal-chelating properties .
- Solubility and Reactivity : The target’s carboxylic acid and sulfonamide groups likely enhance water solubility compared to purely aromatic derivatives (e.g., ’s benzoxazine), facilitating reactions in aqueous media.
- Biological vs. Industrial Applications : While thioesters in are aroma compounds, the target and its fluorene analogs are more suited for synthetic chemistry or materials science due to their complex functionalization.
Biological Activity
3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid, identified by its CAS number 868148-71-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid is C19H18N2O9S2, with a molecular weight of approximately 434.48 g/mol. The compound features a complex structure that includes a sulfonamide group and a fluorene moiety, which are critical for its biological activity.
Structure Overview
| Component | Description |
|---|---|
| Molecular Formula | C19H18N2O9S2 |
| Molecular Weight | 434.48 g/mol |
| CAS Number | 868148-71-4 |
Research indicates that compounds similar to 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells. These compounds often interact with caspases, leading to programmed cell death.
- Caspase Activation : Studies have shown that related compounds can induce caspase activation, which is crucial for the apoptotic process. For instance, N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was noted for its sub-micromolar potency in caspase induction and growth inhibition in several cancer cell lines .
- Cell Cycle Arrest : The compound has been observed to cause G(2)/M phase arrest in cancer cells, followed by apoptosis. This was confirmed through flow cytometry assays .
Efficacy in Cancer Models
The efficacy of 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid has been evaluated in various cancer models:
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| T47D (Breast Cancer) | 0.15 - 0.29 | Apoptosis via caspase activation |
| HCT116 (Colon Cancer) | Sub-micromolar | G(2)/M phase arrest and apoptosis |
| SNU398 (Liver Cancer) | Sub-micromolar | Caspase-mediated apoptosis |
These findings suggest that the compound may serve as a potent anticancer agent with specific activity against various types of cancer cells.
Study on Structural Modifications
A study focused on modifying the 9-oxo-9H-fluorene ring structure revealed that introducing substitutions at the 7-position significantly enhanced the biological activity of related compounds. For example, compound 5a demonstrated improved potency compared to its predecessors . This highlights the importance of structural optimization in developing effective anticancer agents.
High-throughput Screening
In high-throughput screening assays, compounds structurally related to 3-{7-[(2-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid were identified as promising candidates for further development due to their ability to induce apoptosis effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
